molecular formula C8H11ClN2 B1592858 Isoindolin-2-amine hydrochloride CAS No. 53995-97-4

Isoindolin-2-amine hydrochloride

Cat. No. B1592858
CAS RN: 53995-97-4
M. Wt: 170.64 g/mol
InChI Key: AIKFLHOJAHSLAY-UHFFFAOYSA-N
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Description

Isoindolin-2-amine hydrochloride, also known as 2-Isoindolinylamine hydrochloride, is an organic compound with the molecular formula C8H10ClN. It is a white crystalline powder that is soluble in water and ethanol. Isoindolin-2-amine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Isoindolin-1-one Derivatives

Isoindolin-1-one derivatives are synthesized through efficient approaches in phosphonium salt ionic liquids, utilizing a palladium-catalyzed carbonylation-hydroamination reaction. This process tolerates a wide array of functionalized substrates, offering potential applications in pharmaceuticals and materials science (Cao, McNamee, & Alper, 2008).

DNA-Compatible Synthesis

A DNA-compatible protocol has been developed for the transformation of amines into drug-like moieties represented by isoindolinone and thio-2-isoindole. This protocol has wide applications in the manipulation of terminal amines on oligonucleotide conjugates, offering a significant advancement for DNA-encoded chemical libraries (Nie et al., 2022).

Anti-inflammatory and Antitumor Applications

Isoindoline derivatives synthesized from α-amino acids have shown potential for multidrug resistance reversal, anti-inflammatory, and diuretic activities. These compounds have been investigated for their applications in treating coronary vessel disease and as ligands for obtaining organometallic compounds with antitumor properties (Mancilla et al., 2001).

Catalytic Synthesis and Cancer Cell Inhibition

The catalytic synthesis of N-substituted isoindolinones using ultrathin Pt nanowires has been reported, with applications in the synthesis of compounds with potential as cancer cell line inhibitors. This one-pot synthesis provides a straightforward approach to pharmaceutically relevant compounds (Shi et al., 2012).

Green Chemistry Approaches

Isoindolin-1-one derivatives have been synthesized using green chemistry principles, such as water as a solvent and catalyst-free conditions. These environmentally friendly methods offer sustainable pathways for the synthesis of compounds with potential pharmacological applications (Chen, Lei, & Hu, 2014).

properties

IUPAC Name

1,3-dihydroisoindol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKFLHOJAHSLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633197
Record name 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-2-amine hydrochloride

CAS RN

53995-97-4
Record name 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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